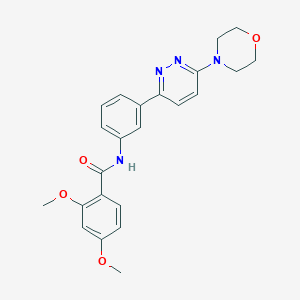

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Description

Historical Development of Benzamide Derivatives

Benzamide (C₇H₇NO), the simplest amide derivative of benzoic acid, has served as a foundational scaffold in drug discovery since the 19th century. Early studies focused on its crystalline properties and solubility, but its pharmacological potential became evident in the mid-20th century with the development of substituted benzamides for neuropsychiatric disorders. For example, sulpiride , a benzamide derivative, emerged as a selective dopamine D2 receptor antagonist in the 1960s.

Evolution of Structural Modifications

Systematic derivatization of the benzamide core has yielded diverse therapeutic agents:

- Antiemetics : Metoclopramide (substituted benzamide with a chloro group) targets 5-HT₃ and D2 receptors.

- Antipsychotics : Amisulpride incorporates a methoxy group and sulfonyl moiety for enhanced CNS penetration.

- Anticancer agents : Chidamide, a benzamide-based histone deacetylase (HDAC) inhibitor, exemplifies applications in epigenetics.

Table 1: Key Benzamide Derivatives and Therapeutic Applications

| Derivative | Substituents | Therapeutic Class |

|---|---|---|

| Ethenzamide | Ethoxy group at C2 | Analgesic |

| Moclobemide | Chloro-methoxy substitution | Antidepressant (MAO-A inhibitor) |

| Prucalopride | Fluoropiperidine side chain | Prokinetic agent |

The introduction of methoxy groups at C2 and C4 positions, as seen in 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, builds on historical precedents where methoxy substitutions enhance metabolic stability and receptor binding.

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-29-18-6-7-19(21(15-18)30-2)23(28)24-17-5-3-4-16(14-17)20-8-9-22(26-25-20)27-10-12-31-13-11-27/h3-9,14-15H,10-13H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPIRADAOITQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzamide Core: This can be achieved through the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Morpholinopyridazinyl Moiety: This step involves the coupling of the benzamide intermediate with a morpholinopyridazine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological pathways involving benzamide derivatives.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pyridazine-morpholine backbone and dimethoxybenzamide group. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Key Structural Comparisons

Key Findings

Heterocyclic Core Differences: Pyridazine vs. Pyrazolo-Pyrimidine (): Pyridazine (six-membered, two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrazolo-pyrimidine (fused five- and six-membered rings). Pyridazine may favor planar interactions with target proteins, while pyrazolo-pyrimidine provides conformational rigidity . Pyridazine vs.

Substituent Effects: Morpholine vs. Methoxy Positioning: The 2,4-dimethoxybenzamide group in the target compound may improve metabolic stability over mono-methoxy analogs (e.g., ’s 2-methoxypyridine) by reducing oxidative dealkylation .

Pharmacological Implications :

- Fluorinated analogs (e.g., ’s compound) typically exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity and metabolic resistance. The absence of fluorine in the target compound suggests a trade-off between lipophilicity and metabolic stability .

- The sulfonamide group in ’s compound confers acidity (pKa ~10), enabling salt formation for formulation, whereas the target compound’s benzamide lacks ionizable groups, relying on morpholine for solubility .

Biological Activity

2,4-Dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is characterized by a benzamide core substituted with two methoxy groups and a morpholinopyridazine moiety. This structural configuration is hypothesized to contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it has shown potential as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anticancer Activity

A significant focus has been placed on the anticancer properties of 2,4-dimethoxy-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound was evaluated for cytotoxicity using the MTT assay, revealing an IC50 value indicative of its potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 10.5 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 9.7 | Inhibition of proliferation |

Antioxidant Activity

In addition to anticancer effects, the compound has been assessed for antioxidant properties using the DPPH assay. The results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile.

| Assay | IC50 (µg/mL) | Activity Level |

|---|---|---|

| DPPH Scavenging | 45.0 | Moderate |

Study 1: In Vivo Efficacy

In a recent study published in a peer-reviewed journal, researchers administered the compound to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.

Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of the compound with target proteins involved in cancer pathways. The simulations indicated strong binding interactions with tyrosine kinase receptors, suggesting a plausible mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.